REACTION_SMILES
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[NH2:1][c:2]1[n:3][c:4]([CH3:21])[c:5]([CH2:9][c:10]2[c:11]([F:20])[cH:12][c:13]([C:14](=[O:15])[O:16][CH3:17])[cH:18][cH:19]2)[c:6]([OH:8])[n:7]1.[P:22]([Cl:23])([Cl:24])([Cl:25])=[O:26]>>[NH2:1][c:2]1[n:3][c:4]([CH3:21])[c:5]([CH2:9][c:10]2[c:11]([F:20])[cH:12][c:13]([C:14](=[O:15])[O:16][CH3:17])[cH:18][cH:19]2)[c:6]([Cl:24])[n:7]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)c1ccc(Cc2c(C)nc(N)nc2O)c(F)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=P(Cl)(Cl)Cl
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(Cc2c(C)nc(N)nc2Cl)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |